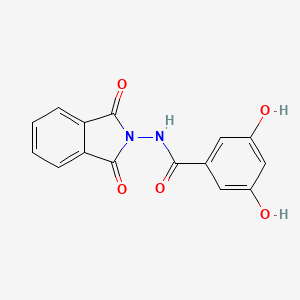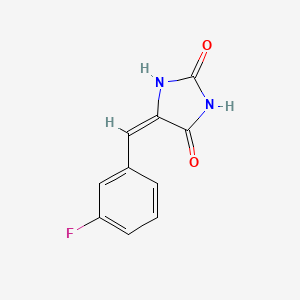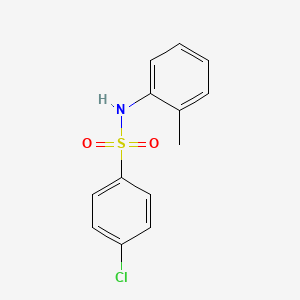![molecular formula C15H14N4O2 B5507544 5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)
5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves heterocyclization and subsequent reactions that introduce various substituents and structural modifications. For example, Guseinov et al. (2006) described the heterocyclization of 2-chloroepoxy-1,1-diethoxy-2,3-butane with 2-amino-4-methylpyridine, leading to the formation of a complex compound whose structure was determined by X-ray crystallography (Guseinov et al., 2006). Garre et al. (2019) synthesized a highly fluorescent family of unsymmetrical organoboron complexes containing related moieties, showcasing the compound's potential in photophysical applications (Garre et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed through techniques like X-ray crystallography, which provides detailed insights into their geometric configuration. For instance, the synthesis and molecular structure of a related compound was elucidated, revealing intricate details about its molecular geometry and confirming its structure through analytical techniques (Guseinov et al., 2006).
Chemical Reactions and Properties
The reactivity of such compounds with various reagents leads to a plethora of chemical reactions, enabling the synthesis of novel derivatives and complexes. Research by Uršič et al. (2010) on the synthesis of new triazafulvalene systems demonstrates the compound's versatility in undergoing transformations that yield structurally complex and functionally diverse products (Uršič et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and fluorescence, are crucial for understanding the compound's behavior in different environments and potential applications. The study by Garre et al. (2019) on organoboron complexes highlights the significant photophysical properties, like strong UV-Vis absorption and high fluorescence quantum yield, associated with compounds containing related moieties (Garre et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity towards various chemical groups, stability, and catalytic behavior, are essential for the compound's application in synthetic chemistry and material science. For example, the work by Kaswan et al. (2016) on the methylenation of imidazo[1,2-a]pyridines showcases the compound's potential in catalysis and organic synthesis (Kaswan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A significant portion of the research focuses on synthesis methodologies and the structural characterization of related compounds. For instance, studies have explored the synthesis of new pyridazinones, pyridazin-6-imines, and related pyridine derivatives through the coupling of specific intermediates, showcasing the compound's utility in generating novel organic structures (Sayed et al., 2002). Similarly, the synthesis of densely functionalized pyrroles and thiophenes has been achieved by reacting specific zwitterions with electron-deficient alkynes, highlighting the compound's role in facilitating orthogonal synthesis routes (Cheng et al., 2010).
Reactivity and Applications in Organic Catalysis
Research has also delved into the compound's reactivity, particularly its role in organocatalysis. For example, the reactivity of related imidazolidin-4-one derivatives has been studied in the context of organocatalysis, revealing comforting resemblances across X-ray, NMR, and DFT structures, thus providing insights into their potential applications as reactive intermediates in synthetic organic chemistry (Grošelj et al., 2009).
Antioxidant, Antitumor, and Antimicrobial Activities
Moreover, some derivatives have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. For instance, the synthesis of pyrazolopyridines and their evaluation in these contexts have been reported, indicating the compound's potential for contributing to the development of new therapeutic agents (El‐Borai et al., 2013).
Electropolymerization and Material Science Applications
The compound and its derivatives have been explored for applications in material science, such as in the electropolymerization and the development of self-assembled monolayers for improving the properties of polymerized layers (Schneider et al., 2017). These studies highlight the potential of these compounds in creating advanced materials with tailored properties.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-6-11(7-13-14(20)18-15(21)17-13)10(2)19(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H2,17,18,20,21)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRTWDLEWGWSV-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)
